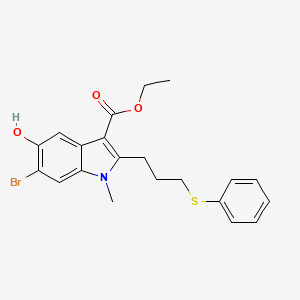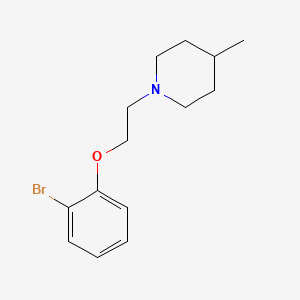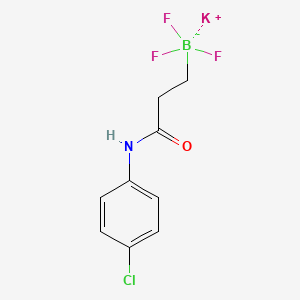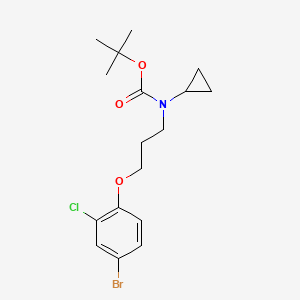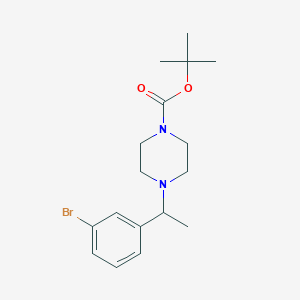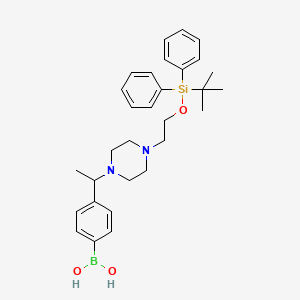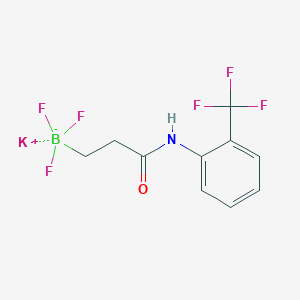
5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Overview
Description
5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene, also known as DFHBN, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of fluorinated nitrobenzenes, similar to 5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene, often involves reactions with nitric acid and other chemicals. These processes yield compounds with confirmed structures through various analytical methods, such as X-ray crystallography, NMR, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).
Application in Drug Synthesis
- Derivatives of fluorinated nitrobenzenes serve as intermediates in synthesizing antitumor agents. For instance, compounds synthesized from 3,5-dinitro-1-trifluoromethylbenzene play a crucial role in producing nilotinib, a known antitumor medication (Yang Shijing, 2013).
Corrosion Inhibition Studies
- Fluorinated nitrobenzenes and their derivatives are investigated for their corrosion inhibition properties on metals like iron. Studies include quantum chemical calculations and molecular dynamics simulations to understand their effectiveness in preventing corrosion (Kaya et al., 2016).
Reactivity and Interaction Studies
- Research on fluorinated nitrobenzenes also includes studying their reactivity and interaction with other chemicals. This involves investigating their potential in electrophilic aromatic substitution reactions and examining their interaction energies and entropies in various solutions (Banks et al., 2003).
Biological Activity and Metabolism
- The metabolism and biological activity of fluorinated nitrobenzenes are subjects of study, particularly in the context of biotransformation. For example, research on kidney proximal tubular cells' metabolism of glutathionyl conjugates derived from fluorinated nitrobenzenes provides insights into their biotransformation pathways (Haenen et al., 1995).
properties
IUPAC Name |
3,3-difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-7-1-2-8(9(5-7)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCXIRNWBATDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214776 | |
| Record name | Pyrrolidine, 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine | |
CAS RN |
1774896-54-6 | |
| Record name | Pyrrolidine, 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



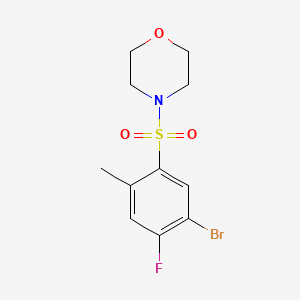
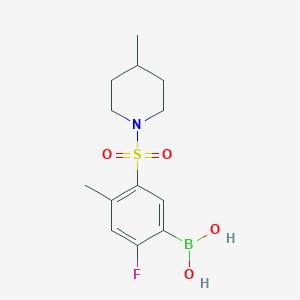


![Ethyl 8-cyano-7-methoxy-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408119.png)
